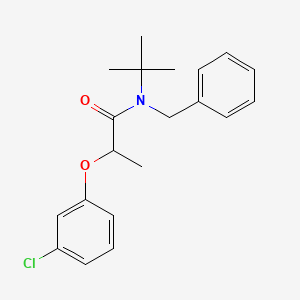![molecular formula C14H19N3O3 B4075443 1-methyl-4-[2-(4-nitrophenyl)propanoyl]piperazine](/img/structure/B4075443.png)
1-methyl-4-[2-(4-nitrophenyl)propanoyl]piperazine
Descripción general
Descripción
1-methyl-4-[2-(4-nitrophenyl)propanoyl]piperazine is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-4-[2-(4-nitrophenyl)propanoyl]piperazine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
1-methyl-4-[2-(4-nitrophenyl)propanoyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive function and mood regulation. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-4-[2-(4-nitrophenyl)propanoyl]piperazine in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in studying oxidative stress and inflammation in the body. However, its exact mechanism of action is not fully understood, which could limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-[2-(4-nitrophenyl)propanoyl]piperazine. One direction is to further investigate its potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other neurotransmitters and receptors in the body. Additionally, more research could be done to understand its mechanism of action and to develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
1-methyl-4-[2-(4-nitrophenyl)propanoyl]piperazine has been used in various scientific research studies. It has been shown to have potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in studies related to anxiety and depression.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11(12-3-5-13(6-4-12)17(19)20)14(18)16-9-7-15(2)8-10-16/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVGXKXMYKNCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4075361.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide](/img/structure/B4075365.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoyl]benzoic acid](/img/structure/B4075371.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075384.png)

![4-{3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazine](/img/structure/B4075398.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,5-diethoxybenzamide](/img/structure/B4075399.png)

![N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075417.png)
![3-nitro-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4075448.png)
![1-[4-(2-isopropyl-5-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4075457.png)
![1-[3-(3,4-dichlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B4075466.png)
![2-{[4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4075472.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]piperazine oxalate](/img/structure/B4075477.png)